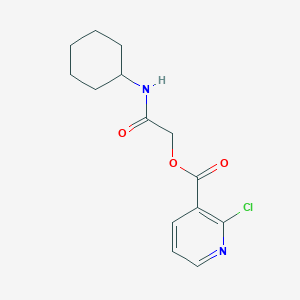
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate as a PKC inhibitor involves the binding of the compound to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. As an anticancer agent, it has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling. As a fluorescent probe, it binds to the lipid bilayer of cellular membranes and emits fluorescence upon excitation.
Biochemical and Physiological Effects:
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. As a PKC inhibitor, it has been shown to inhibit the growth and proliferation of cancer cells. As an anticancer agent, it has been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used for imaging cellular membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in lab experiments include its potential as a PKC inhibitor and anticancer agent, as well as its potential as a fluorescent probe for imaging cellular membranes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
For research on (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate include further studies on its potential as a PKC inhibitor and anticancer agent, as well as its potential as a fluorescent probe for imaging cellular membranes. Additionally, further research is needed to fully understand its mechanisms of action and potential toxicity.
Synthesemethoden
The synthesis of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of cyclohexyl isocyanate with 2-chloropyridine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has shown potential in various scientific research applications. It has been studied as a potential inhibitor of protein kinase C (PKC) and as a potential anticancer agent. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cellular membranes.
Eigenschaften
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-13-11(7-4-8-16-13)14(19)20-9-12(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFDDWUTWAVLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

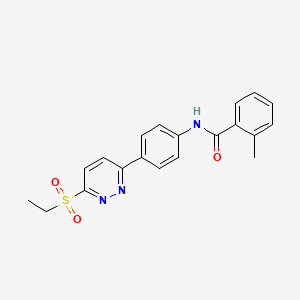
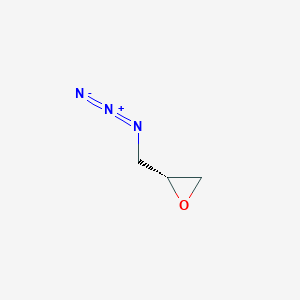
![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)
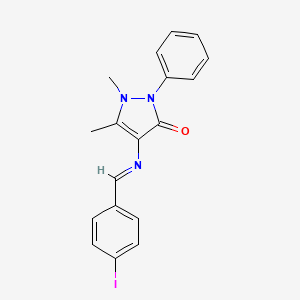
![N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2355924.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2355925.png)

![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)
![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)
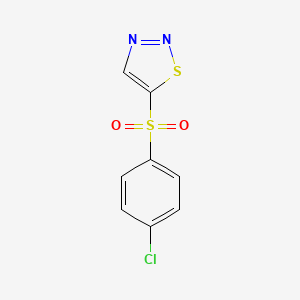
![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)